1H-Pyrrolo[2,3-b]pyridine-1-acetonitrile, 5-bromo- 1H-Pyrrolo[2,3-b]pyridine-1-acetonitrile, 5-bromo-
Brand Name: Vulcanchem
CAS No.:
VCID: VC19052789
InChI: InChI=1S/C9H6BrN3/c10-8-5-7-1-3-13(4-2-11)9(7)12-6-8/h1,3,5-6H,4H2
SMILES:
Molecular Formula: C9H6BrN3
Molecular Weight: 236.07 g/mol

1H-Pyrrolo[2,3-b]pyridine-1-acetonitrile, 5-bromo-

CAS No.:

Cat. No.: VC19052789

Molecular Formula: C9H6BrN3

Molecular Weight: 236.07 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolo[2,3-b]pyridine-1-acetonitrile, 5-bromo- -

Specification

Molecular Formula C9H6BrN3
Molecular Weight 236.07 g/mol
IUPAC Name 2-(5-bromopyrrolo[2,3-b]pyridin-1-yl)acetonitrile
Standard InChI InChI=1S/C9H6BrN3/c10-8-5-7-1-3-13(4-2-11)9(7)12-6-8/h1,3,5-6H,4H2
Standard InChI Key UGCVNJNJRJXKFB-UHFFFAOYSA-N
Canonical SMILES C1=CN(C2=NC=C(C=C21)Br)CC#N

Introduction

Physicochemical Properties and Structural Characteristics

Molecular Architecture

The core structure of 1H-pyrrolo[2,3-b]pyridine consists of a bicyclic system where a pyrrole ring is fused to a pyridine ring at the [2,3-b] positions. The bromine substituent at the 5-position introduces steric and electronic effects that enhance electrophilic reactivity, while the acetonitrile group at the 1-position contributes to polarity and hydrogen-bonding potential .

Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₉H₆BrN₃
Molecular Weight236.07 g/mol
SolubilityModerately soluble in DMSO
Storage ConditionsAmbient temperature, dry
Hazard StatementsH302, H315, H319, H335

The compound’s solubility profile suggests compatibility with polar organic solvents, a trait critical for its use in synthetic chemistry . Its storage at ambient temperature underscores relative stability, though precautions against moisture are advised .

Synthesis and Derivative Development

Primary Synthetic Routes

The synthesis of 1H-pyrrolo[2,3-b]pyridine-1-acetonitrile, 5-bromo- typically involves multi-step reactions starting from substituted pyrrole or pyridine precursors. A common method includes:

  • Condensation Reactions: Substituted 2-amino-1,5-diphenyl-1H-pyrrole derivatives are condensed with carbonyl compounds and nitriles under acidic conditions to form the pyrrolo[2,3-b]pyridine core.

  • Halogenation: Bromination at the 5-position is achieved using reagents like N-bromosuccinimide (NBS) or molecular bromine in chloroform, often requiring bases such as triethylamine to facilitate electrophilic substitution .

  • Acetonitrile Introduction: The acetonitrile group is introduced via nucleophilic substitution or palladium-catalyzed cyanation, with yields optimized through careful control of temperature and catalyst loading .

Comparative Synthesis Metrics

MethodYieldConditionsKey ReagentsSource
Condensation65%Acidic, 80–90°C2-Aminopyrrole, nitriles
Bromination53–98%0°C to room temperatureNBS, Br₂
Suzuki Coupling72%Pd(PPh₃)₂Cl₂, 80–90°CBoronic acids

Notably, bromination steps exhibit variable yields depending on the substitution pattern and reaction time, with optimized protocols achieving near-quantitative conversion .

Biological Activities and Mechanisms

FGFR Inhibition Profile

FGFR IsoformIC₅₀ (nM)Cell Line TestedSource
FGFR174T1 (Breast)
FGFR294T1 (Breast)
FGFR3254T1 (Breast)

In vitro studies reveal that derivatives of this compound induce apoptosis in 4T1 breast cancer cells at micromolar concentrations, with IC₅₀ values as low as 1.025 µM . Mechanistically, the acetonitrile group facilitates hydrogen bonding with kinase ATP-binding pockets, while the bromine atom enhances hydrophobic interactions .

Applications in Medicinal Chemistry

Lead Compound Optimization

The compound’s low molecular weight (236.07 g/mol) and synthetic versatility make it a promising lead for drug discovery. Key optimization strategies include:

  • Halogen Replacement: Substituting bromine with chlorine or fluorine to modulate bioavailability .

  • Acetonitrile Modifications: Replacing the nitrile group with carboxylates or amides to enhance solubility.

Comparative Bioactivity of Derivatives

DerivativeTargetIC₅₀ (nM)Source
5-Bromo-3-methyl analogFGFR112
5-Chloro-1-acetamideEGFR18

These derivatives retain kinase inhibitory activity while improving pharmacokinetic profiles, underscoring the scaffold’s adaptability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator